molecular formula C21H18O2 B188805 2-Hydroxy-1,2,3-triphenyl-1-propanone CAS No. 7540-93-4

2-Hydroxy-1,2,3-triphenyl-1-propanone

Cat. No. B188805
CAS RN: 7540-93-4
M. Wt: 302.4 g/mol
InChI Key: YOJAHTBCSGPSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-1,2,3-triphenyl-1-propanone, also known as benzoin, is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid that is commonly used in organic synthesis as a photoinitiator and as a source of free radicals. Benzoin is also used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism Of Action

Benzoin acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals can then initiate a radical polymerization reaction, leading to the formation of a polymer.

Biochemical And Physiological Effects

Benzoin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Benzoin is a commonly used photoinitiator in organic synthesis due to its high efficiency and low toxicity. However, it has limitations in terms of its solubility in certain solvents and its sensitivity to light and air.

Future Directions

1. Development of new 2-Hydroxy-1,2,3-triphenyl-1-propanone derivatives with improved solubility and stability.
2. Investigation of the potential therapeutic applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives.
3. Optimization of the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction for improved yield and selectivity.
4. Exploration of new applications of 2-Hydroxy-1,2,3-triphenyl-1-propanone in organic synthesis, such as in the synthesis of novel polymers and materials.
5. Study of the mechanism of action of 2-Hydroxy-1,2,3-triphenyl-1-propanone and its derivatives in radical polymerization reactions.

Synthesis Methods

Benzoin can be synthesized through the 2-Hydroxy-1,2,3-triphenyl-1-propanone condensation reaction, which involves the reaction of two molecules of benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-Hydroxy-1,2,3-triphenyl-1-propanone and water.

Scientific Research Applications

Benzoin has been extensively studied in the field of organic synthesis due to its ability to act as a photoinitiator, which can initiate radical polymerization reactions upon exposure to UV light. Benzoin has also been used as a source of free radicals in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors.

properties

CAS RN

7540-93-4

Product Name

2-Hydroxy-1,2,3-triphenyl-1-propanone

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-hydroxy-1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C21H18O2/c22-20(18-12-6-2-7-13-18)21(23,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,23H,16H2

InChI Key

YOJAHTBCSGPSOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)C3=CC=CC=C3)O

Other CAS RN

7540-93-4

Origin of Product

United States

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